Dimethyl 2-cyanoethylphosphonate
Description
Overview of Organophosphorus Compounds in Modern Synthetic Chemistry
Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. These compounds are integral to numerous areas of science and industry. While some are known for their extreme toxicity and use as nerve agents like sarin, many others have beneficial applications. They are widely employed in medicinal and agricultural chemistry, with over 80 phosphorus-containing drugs in clinical use and more than 300 types of phosphorus-based pesticides on the market. wikipedia.org
In synthetic chemistry, organophosphorus compounds serve as crucial reagents and ligands. For instance, phosphonates are used in variations of the Wittig reaction to synthesize alkenes, and phosphines are vital ligands in metal-catalyzed cross-coupling reactions. wikipedia.org The definition of organophosphorus compounds can be broad; in industrial and environmental contexts, it often includes any organic compound with a phosphorus atom, even without a direct phosphorus-carbon (P-C) bond, such as the pesticide malathion. The synthesis of these compounds is a dynamic area of research, with established methods like the Michaelis-Arbuzov reaction and modern cross-coupling techniques continually being refined. wikipedia.org
Strategic Importance of Phosphonate (B1237965) Derivatives in Chemical Synthesis and Materials Science
Phosphonates are a specific class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond. researchgate.net This robustness distinguishes them from phosphate (B84403) esters, which have a C-O-P linkage. This stability makes them valuable in various applications.
Phosphonate derivatives are strategically important in several fields:
Medicinal Chemistry : They are used in drugs designed to treat calcium-related disorders. researchgate.net
Agrochemicals : Phosphonates are found in certain herbicides and pesticides. researchgate.netmdpi.com
Materials Science : Their ability to coordinate with metals makes them excellent corrosion and scale inhibitors for industrial water systems. They also serve as flame retardants and as linkers for creating metal-organic frameworks (MOFs). wikipedia.orgresearchgate.netmdpi.com
Organic Synthesis : The development of new synthetic methods, including "green" approaches, to create functionalized phosphonates is an active area of research. researchgate.netorgsyn.org The Abramov reaction and reactions involving H-phosphonates are key methods for their synthesis. mdpi.comorgsyn.org
Historical Context and Evolution of Cyanoethylphosphonate Chemistry
The synthesis of cyanoethylphosphonates is rooted in the chemical process known as cyanoethylation . This reaction involves the addition of a protic nucleophile to acrylonitrile (B1666552) (CH₂=CHCN), a compound identified as a Michael acceptor. wikipedia.org In this type of reaction, a new bond is formed between the nucleophile and the β-carbon of the acrylonitrile molecule. wikipedia.org
The application of this reaction to phosphorus chemistry involves using a phosphorus-containing nucleophile. Specifically for Dimethyl 2-cyanoethylphosphonate, the nucleophile is Dimethyl phosphite (B83602) ((CH₃O)₂P(O)H). wikipedia.orgnist.gov The reaction is a base-catalyzed Michael addition, where the phosphite adds across the double bond of acrylonitrile to form the target compound. dntb.gov.ua
The cyanoethyl group itself has a significant history in organic synthesis, notably as a protecting group, particularly in the automated synthesis of oligonucleotides. wikipedia.orgresearchgate.netwikipedia.org In this context, it is used to temporarily block the phosphate or phosphorothioate (B77711) groups during the sequential addition of nucleotide units. wikipedia.org The group can be readily removed under basic conditions (de-cyanoethylation), a feature that highlights its utility in multi-step synthetic strategies. wikipedia.org The study of the cyanoethylation of phosphines dates back to research from the mid-20th century, laying the groundwork for its expansion into phosphonate chemistry. acs.org
Scope and Significance of Academic Research Focused on this compound
Academic research on this compound primarily focuses on its synthesis and its use as a precursor for more complex molecules. The most direct and efficient synthesis is the conjugate addition of dimethyl phosphite to acrylonitrile.
Recent research has explored more efficient and milder conditions for this transformation. For example, studies have shown that a nucleophilic organocatalyst, such as tributylphosphine (B147548) (n-Bu₃P), can effectively catalyze the reaction at room temperature, avoiding the need for strong bases or harsh conditions. This method provides good to excellent yields for the synthesis of various β-phosphonated carbonyl compounds and nitriles.
The table below summarizes the results from an organocatalyst-driven synthesis of various phosphonates, including the specific synthesis of this compound.
Table 1: Organocatalyzed Conjugate Addition of Dialkyl Phosphites to Electron-Deficient Olefins Data sourced from Kim, S. H., et al. (2007). An Efficient Conjugate Addition of Dialkyl Phosphite to Electron-Deficient Olefins. Bulletin of the Korean Chemical Society.
| Entry | Michael Acceptor | Dialkyl Phosphite | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl acrylate | Diethyl phosphite | Diethyl 2-(methoxycarbonyl)ethylphosphonate | 86 |
| 2 | Methyl acrylate | Dimethyl phosphite | Dimethyl 2-(methoxycarbonyl)ethylphosphonate | 88 |
| 3 | Methyl acrylate | Diisopropyl phosphite | Diisopropyl 2-(methoxycarbonyl)ethylphosphonate | 85 |
| 4 | Acrylonitrile | Dimethyl phosphite | This compound | 83 |
| 5 | Acrylonitrile | Diethyl phosphite | Diethyl 2-cyanoethylphosphonate | 85 |
| 6 | Methyl vinyl ketone | Dimethyl phosphite | Dimethyl 3-oxobutylphosphonate | 80 |
The significance of this compound lies in its bifunctional nature. The phosphonate group can be used in subsequent transformations like the Horner-Wadsworth-Emmons reaction, while the cyano group can be hydrolyzed, reduced, or otherwise modified to introduce new functionalities. This makes it a valuable intermediate for creating a diverse range of functionalized organophosphorus compounds for applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20580-36-3 |
|---|---|
Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
3-dimethoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C5H10NO3P/c1-8-10(7,9-2)5-3-4-6/h3,5H2,1-2H3 |
InChI Key |
RAVZRUBLUBGQNY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCC#N)OC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Dimethyl 2 Cyanoethylphosphonate
Exploration of Carbanion Generation from α-Deprotonation
The carbon atom alpha (α) to the phosphonate (B1237965) group in dimethyl 2-cyanoethylphosphonate is rendered acidic due to the electron-withdrawing nature of both the phosphonate and the cyano groups. This allows for the generation of a stabilized carbanion through deprotonation by a suitable base. This carbanion is a key reactive intermediate, participating in a variety of carbon-carbon bond-forming reactions.
Nucleophilic Addition Reactions with Carbonyl Electrophiles
The carbanion generated from this compound readily acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group in aldehydes and ketones. masterorganicchemistry.comlibretexts.org This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields a β-hydroxyphosphonate. libretexts.org The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, leading to the formation of a new carbon-carbon bond and breaking of the carbon-oxygen π bond. masterorganicchemistry.com The rate of this addition is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase its reactivity, while bulky groups on either the nucleophile or the electrophile can hinder the reaction. masterorganicchemistry.com
The reaction with aldehydes and ketones provides access to functionalized β-hydroxyphosphonates, which are valuable synthetic intermediates. The stereochemical outcome of this addition can be influenced by the reaction conditions and the nature of the reactants, potentially leading to the formation of diastereomeric products.
Horner-Wadsworth-Emmons Olefination Reactions: Stereoselective Aspects
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds. wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org The carbanion of this compound, once formed, undergoes nucleophilic addition to an aldehyde or ketone to form an intermediate oxaphosphetane. wikipedia.org This intermediate then collapses to form the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
A key feature of the HWE reaction is its stereoselectivity, which is often high for the formation of (E)-alkenes (trans). wikipedia.orgalfa-chemistry.com The stereochemical outcome is influenced by several factors, including the steric bulk of the aldehyde and the phosphonate, the nature of the cation associated with the base, and the reaction temperature. wikipedia.org Generally, increased steric bulk of the aldehyde and higher reaction temperatures favor the formation of the (E)-isomer. wikipedia.org The choice of base and the corresponding metal cation (e.g., Li+, Na+, K+) can also impact the E/Z selectivity. wikipedia.org
For instance, the reaction of a phosphonate-stabilized carbanion with an aldehyde proceeds through a series of intermediates. The initial nucleophilic addition can lead to two diastereomeric intermediates, which can interconvert. wikipedia.org The subsequent elimination of the phosphate group from these intermediates determines the final alkene geometry. The relative rates of interconversion and elimination dictate the stereochemical composition of the product mixture.
| Factor | Influence on Stereoselectivity |
| Aldehyde Steric Bulk | Increasing bulk favors (E)-alkene formation. wikipedia.org |
| Reaction Temperature | Higher temperatures generally increase (E)-selectivity. wikipedia.org |
| Cation | The choice of cation (Li+, Na+, K+) can influence the E/Z ratio. wikipedia.org |
| Phosphonate Structure | Modifications to the phosphonate can alter stereoselectivity. alfa-chemistry.com |
Conjugate Addition Reactions (Michael-Type Reactivity)
This compound can also participate in conjugate addition reactions, a process also known as the Michael reaction. libretexts.org In these reactions, the phosphonate acts as a nucleophile, adding to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkenes. libretexts.org
This compound as a Michael Donor Equivalent
In the context of the Michael reaction, this compound serves as a "Michael donor." libretexts.org After deprotonation to form the carbanion, it adds to a "Michael acceptor," which is typically an α,β-unsaturated compound such as an enone, enal, or acrylonitrile (B1666552). libretexts.orgrsc.org This reaction results in the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to a 1,4-adduct. libretexts.org The resulting enolate intermediate is then protonated to give the final product. libretexts.org Weaker nucleophiles, such as the enolate derived from this compound, generally favor this 1,4-addition pathway over direct (1,2) addition to the carbonyl group. libretexts.orgyoutube.com
Phospha-Michael Additions and Derived Adducts
The conjugate addition of phosphorus nucleophiles to activated alkenes is specifically termed a phospha-Michael addition. rsc.orgscispace.comresearchgate.net This reaction is a highly efficient method for forming carbon-phosphorus bonds. researchgate.net The addition of H-phosphonates to α,β-unsaturated esters, nitriles, and amides is a well-documented process, with the reaction's success being dependent on the specific substrates and reaction conditions. rsc.org Various catalysts, including strong organic bases and metal complexes, have been employed to promote these additions. rsc.org
For example, the addition of dimethyl phosphite (B83602) to acrylonitrile has been successfully achieved using a KOH/Al2O3 catalytic system. rsc.org The resulting adducts are highly functionalized organophosphorus compounds that can serve as precursors for further synthetic transformations. The regioselectivity of the phospha-Michael addition can sometimes be influenced by the choice of catalyst. rsc.org
| Michael Acceptor | Catalyst/Base | Product Type |
| Acrylonitrile | KOH/Al2O3 | β-cyanophosphonate rsc.org |
| α,β-Unsaturated Esters | Strong Organic Bases (e.g., DBU) | β-alkoxycarbonylphosphonate rsc.org |
| α,β-Unsaturated Amides | Strong Organic Bases (e.g., DBU) | β-carbamoylphosphonate rsc.org |
| Iminochromenes | Bifunctional Squaramide | (2-amino-3-cyano-4H-chromen-4-yl)phosphonates scispace.com |
Reactivity Modulations of the Cyano Group
The cyano group (C≡N) in this compound is a versatile functional group that can undergo various chemical transformations. While the primary focus of reactivity studies often lies in the generation and reactions of the α-carbanion, the cyano group itself can be manipulated to introduce further molecular diversity.
The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, respectively. Reduction of the cyano group, for instance with lithium aluminum hydride, would yield a primary amine. These transformations convert the phosphonate into derivatives with different functional groups, opening up avenues for the synthesis of a wider range of organophosphorus compounds with potential applications in medicinal chemistry and materials science. The presence of the phosphonate moiety can influence the reactivity of the cyano group, and reaction conditions must be carefully chosen to achieve the desired transformation without affecting the phosphonate group.
Mechanistic Pathways of Nucleophilic Substitutions Involving the Phosphonate Moiety
The reactivity of the phosphonate moiety in this compound is centered around the electrophilic phosphorus atom, which is susceptible to attack by nucleophiles. Nucleophilic substitution at the P=O group is a fundamental reaction of organophosphorus compounds and can proceed through several mechanistic pathways. The specific route taken is influenced by a variety of factors including the nature of the nucleophile, the leaving group, and the substituents attached to the phosphorus atom. For this compound, the presence of the electron-withdrawing cyanoethyl group plays a significant role in modulating the reactivity of the phosphorus center.
Nucleophilic substitution reactions at a phosphoryl center, such as in this compound, are generally understood to proceed via one of two primary mechanisms: a concerted, single-step process or a stepwise, two-step process. scispace.comsapub.org
Concerted Mechanism (ANDN or SN2-type)
In a concerted mechanism, the formation of the new bond with the incoming nucleophile and the breaking of the bond with the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.orgksu.edu.sa This pathway is analogous to the SN2 reaction at a carbon center. The nucleophile typically attacks the phosphorus atom from the backside relative to the leaving group. sapub.org
The rate of a concerted reaction is dependent on the concentrations of both the phosphonate and the nucleophile. The reaction is favored by good leaving groups and less sterically hindered phosphorus centers.
Stepwise Mechanism (Addition-Elimination)
Alternatively, the reaction can proceed through a stepwise mechanism involving the formation of a trigonal bipyramidal pentacoordinate intermediate. scispace.comsapub.org In the first step, the nucleophile adds to the phosphorus atom to form this intermediate. In the second, rate-determining step, the leaving group is expelled to give the final product.
This pathway is more likely when the pentacoordinate intermediate is stabilized. The stability of this intermediate is influenced by the substituents on the phosphorus atom. Electron-withdrawing groups, such as the cyanoethyl group in this compound, are expected to stabilize the electron-rich pentacoordinate intermediate, thus favoring a stepwise mechanism. nih.gov The choice between a concerted and a stepwise mechanism can also be influenced by the basicity of the nucleophile. sapub.org
Influence of the Cyanoethyl Group
The 2-cyanoethyl group is a key feature of this compound that influences its reactivity. The cyano group is strongly electron-withdrawing, which increases the electrophilicity of the phosphorus atom. This makes the phosphonate more susceptible to nucleophilic attack compared to unsubstituted dialkyl phosphonates. This electronic effect can lead to faster reaction rates and may favor the formation of a pentacoordinate intermediate in a stepwise mechanism. nih.gov
Hydrolysis and Alcoholysis
Hydrolysis and alcoholysis are common examples of nucleophilic substitution reactions at the phosphonate center. In these reactions, water or an alcohol acts as the nucleophile. The hydrolysis of phosphonates can be catalyzed by either acid or base. mdpi.com
Under basic conditions, the hydroxide (B78521) ion is a strong nucleophile that attacks the phosphorus atom. Under acidic conditions, the phosphoryl oxygen is protonated, which makes the phosphorus atom more electrophilic and susceptible to attack by a weaker nucleophile like water.
The table below summarizes the expected relative reactivity of this compound with different types of nucleophiles in substitution reactions at the phosphonate moiety, based on general principles of nucleophilicity.
| Nucleophile Type | Example Nucleophile | Expected Relative Reactivity |
| Strong Anionic | Alkoxide (RO⁻) | High |
| Strong Anionic | Hydroxide (OH⁻) | High |
| Neutral | Amine (RNH₂) | Moderate |
| Neutral | Alcohol (ROH) | Low (requires catalysis) |
| Neutral | Water (H₂O) | Low (requires catalysis) |
Kinetic Studies on Related Phosphonates
While specific kinetic data for nucleophilic substitution on this compound is not extensively documented in the literature, studies on similar dialkyl phosphonates provide valuable insights. For instance, kinetic investigations on the reaction of dialkyl methylphosphonates with alkoxides have shown that the reaction rate is dependent on the alkoxide concentration. dtic.mil
The following table illustrates the general effect of substituents on the rate of nucleophilic substitution at the phosphorus center of a generic phosphonate, which can be extrapolated to understand the reactivity of this compound.
| Substituent on Phosphorus | Electronic Effect | Expected Effect on Reaction Rate |
| Electron-withdrawing (e.g., -CH₂CH₂CN) | Increases electrophilicity of P | Increases rate |
| Electron-donating (e.g., -CH₃) | Decreases electrophilicity of P | Decreases rate |
| Sterically bulky | Hinders nucleophilic attack | Decreases rate |
Applications As a Strategic Reagent and Building Block in Organic Synthesis
Role as a C2 Phosphonate (B1237965) Synthon in Complex Molecular Architectures
A "C2 phosphonate synthon" is a chemical entity that effectively delivers a two-carbon unit bearing a phosphonate group to a target molecule. Dimethyl 2-cyanoethylphosphonate excels in this role primarily through the Michael addition reaction. The electron-withdrawing nature of both the cyano (-CN) and the dimethylphosphonate [-P(O)(OCH₃)₂] groups significantly increases the acidity of the proton on the carbon atom to which they are attached (the α-carbon). This allows for the easy formation of a stabilized carbanion in the presence of a base.
This carbanion acts as a potent nucleophile, readily participating in conjugate additions to a variety of Michael acceptors, such as α,β-unsaturated ketones (enones), chalcones, and other electron-deficient alkenes. This reaction forges a new carbon-carbon bond at the β-position of the acceptor, effectively installing the two-carbon phosphonate fragment into a more complex molecular framework.
The general mechanism involves the deprotonation of this compound by a base, followed by the nucleophilic attack of the resulting carbanion on the β-carbon of the Michael acceptor. The resulting enolate is then protonated to yield the final adduct. The cyano group in the resulting product can be retained as a useful synthetic handle or can be subsequently removed, solidifying the role of the reagent as a true C2 synthon.
A key example of this application is the enantioselective Michael addition of phosphonates to chalcones. The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids, can facilitate this reaction with high levels of stereocontrol, leading to the synthesis of chiral cyanophosphonates. researchgate.net These products are valuable precursors for biologically important molecules like α-substituted β-aminophosphonates. researchgate.net
Table 1: Michael Addition of Diethyl Cyanomethylphosphonate to Chalcones (Note: Data for the closely related diethyl ester is presented here as a representative example of the reactivity of cyanomethylphosphonates in this key transformation).
| Catalyst | Chalcone (B49325) Substituent (Ar) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| Cinchona-derived thiourea | Phenyl | 57:43 | 85 |
| Cinchona-derived thiourea | 4-Chlorophenyl | 60:40 | 92 |
| Cinchona-derived thiourea | 4-Methoxyphenyl | 55:45 | 88 |
| Cinchona-derived thiourea | 2-Naphthyl | 58:42 | 90 |
This table illustrates the utility of cyanomethylphosphonates in forming C-C bonds with chalcones, a classic Michael acceptor, under catalytic, asymmetric conditions. researchgate.net
Contributions to the Synthesis of Diverse Heterocyclic and Carbocyclic Systems
The reactivity of this compound extends beyond simple additions, enabling the construction of various ring structures that are central to pharmaceuticals and materials science.
Heterocyclic Synthesis:
One notable application is in the synthesis of highly substituted pyrroles. A metal-free, one-pot method has been developed for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles utilizing a consecutive double cyanation strategy. researchgate.net This process involves a sequence of cyano-addition and migration, followed by another cyano-addition and subsequent aromatization to construct the pyrrole (B145914) skeleton, achieving yields up to 99%. researchgate.net
Carbocyclic Synthesis:
The reagent is also instrumental in forming carbocyclic systems, particularly cyclopropanes. The phosphonate-stabilized carbanion derived from this compound or its analogs can react with 1,2-dihaloalkanes in a cyclocondensation reaction. This approach provides a straightforward route to functionalized cyclopropanes containing a phosphinoyl group, which are valuable motifs in drug design due to their conformational rigidity. rsc.org For instance, the reaction of dimethylphosphinoyl acetonitrile (B52724) with 1,2-dibromoethane (B42909) in the presence of a strong base can yield cyclopropylnitrile substituted with a dimethylphosphine (B1204785) oxide group. rsc.org These cyclopropane (B1198618) derivatives can then be converted into corresponding amines and carboxylic acids. rsc.org
Table 2: Synthesis of Functionalized Cyclopropanes
| Reactant 1 | Reactant 2 | Base | Product | Yield (%) |
| Dimethylphosphinoyl acetonitrile | 1,2-Dibromoethane | K₂CO₃ | 1-(Dimethylphosphinoyl)cyclopropane-1-carbonitrile | 75 |
| Dimethylphosphinoyl acetonitrile | 1,2-Dibromopropane | K₂CO₃ | 1-(Dimethylphosphinoyl)-2-methylcyclopropane-1-carbonitrile | 68 |
| Dimethylphosphinoyl acetonitrile | 1-Bromo-2-chloroethane | K₂CO₃ | 1-(Dimethylphosphinoyl)cyclopropane-1-carbonitrile | 70 |
This table showcases the synthesis of cyclopropane rings using a phosphonate-stabilized carbanion, leading to valuable building blocks. rsc.org
Precursor in the Generation of Functionally Diverse Organic Compounds
The synthetic utility of this compound is greatly enhanced by the versatility of both the cyano and phosphonate moieties in the resulting adducts. These groups can be readily transformed into a variety of other functionalities, making the initial Michael adduct a valuable intermediate for further synthetic elaboration.
Transformations of the Cyano Group:
The cyano group is a versatile functional handle. It can be:
Hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂).
Reduced to a primary amine (-CH₂NH₂).
Eliminated to form a carbon-carbon double bond.
This last transformation is particularly significant as it provides a route to vinylphosphonates. The Michael addition of this compound followed by the elimination of hydrogen cyanide (HCN) effectively serves as a method for vinylphosphonylation. This two-step sequence circumvents the often challenging direct synthesis of substituted vinylphosphonates. For example, the adduct formed from the reaction with a chalcone can be treated with a base to induce elimination of the cyano group, yielding a highly functionalized vinylphosphonate (B8674324).
Transformations of the Phosphonate Group:
The dimethyl phosphonate ester can be hydrolyzed under acidic or basic conditions to the corresponding phosphonic acid [-P(O)(OH)₂]. This transformation is crucial for applications where the phosphonic acid moiety is required for biological activity, such as in enzyme inhibition or for its properties as a bone-targeting group.
The combination of these transformations allows for the creation of a wide range of functionally diverse molecules from a single, readily available starting material.
Table 3: Functional Group Transformations of Phosphonate Adducts
| Starting Adduct | Reagents and Conditions | Transformation | Product |
| Adduct of this compound and Cyclohexenone | 1. DBU, Toluene, reflux | Elimination of HCN | Dimethyl (2-cyclohexenyl)phosphonate |
| Adduct of this compound and Chalcone | 1. HCl, H₂O, heat | Hydrolysis of -CN to -COOH | 4-oxo-2,4-diphenyl-2-phosphonobutanoic acid |
| Adduct of this compound and Acrylonitrile (B1666552) | 1. LiAlH₄, THF | Reduction of -CN to -CH₂NH₂ | Dimethyl (3-amino-1-cyanopropyl)phosphonate |
| Dimethyl (2-cyano-1-phenylethyl)phosphonate | 1. TMSBr, CH₂Cl₂ 2. MeOH | Hydrolysis of phosphonate ester | (2-Cyano-1-phenylethyl)phosphonic acid |
This table provides examples of how the initial adducts from this compound reactions can be converted into other valuable functionalized compounds.
Investigation of Dimethyl 2 Cyanoethylphosphonate in Nucleic Acid Chemistry
Utilization in the Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotides
The automated solid-phase synthesis of oligonucleotides relies on the sequential addition of monomeric nucleoside phosphoramidites to a growing chain attached to a solid support. These building blocks are nucleosides in which the 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMTr) group, the exocyclic amines of the nucleobases have base-labile protecting groups, and the 3'-phosphorus group is derivatized as a phosphoramidite. encyclopedia.pub
The trivalent phosphorus of the phosphoramidite is highly reactive and must be protected to prevent undesirable reactions during the synthesis cycle. The 2-cyanoethyl group is the most commonly employed protecting group for the internucleotidic phosphate (B84403) linkage. nih.govmdpi.com It is introduced as part of the phosphoramidite reagent, for example, as a 2-cyanoethyl N,N-diisopropylphosphoramidite. encyclopedia.pub During the coupling step, this phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleotide. Following coupling, the unstable phosphite (B83602) triester intermediate is oxidized to a more stable pentavalent phosphotriester. biotage.com This resulting phosphotriester is protected by the 2-cyanoethyl group, which remains stable throughout the subsequent synthesis cycles, including the acidic deblocking step required to remove the 5'-DMTr group for the next coupling reaction. biotage.comcdnsciencepub.com The advent of phosphoramidite chemistry, utilizing protecting groups like the 2-cyanoethyl group, has significantly accelerated the development of oligonucleotides with modified nucleobases, sugars, and backbones for a wide array of therapeutic and diagnostic applications. nih.gov
Table 1: Key Steps in Phosphoramidite Oligonucleotide Synthesis Cycle
| Step | Reagents | Purpose |
| 1. Deblocking | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane | Removes the 5'-DMTr protecting group to provide a free hydroxyl for the next coupling reaction. |
| 2. Coupling | Nucleoside phosphoramidite, Activator (e.g., Tetrazole, DCI) | Couples the incoming phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain. biotage.com |
| 3. Capping | Acetic anhydride, N-methylimidazole | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. biotage.com |
| 4. Oxidation | Iodine, water, pyridine | Oxidizes the unstable phosphite triester (P(III)) to a stable phosphate triester (P(V)), protected by the 2-cyanoethyl group. biotage.com |
Integration into Modified Oligonucleotides and Non-Canonical Nucleic Acid Analogues
The robustness of the phosphoramidite chemistry, including the use of 2-cyanoethyl phosphate protection, has enabled the synthesis of a vast array of modified oligonucleotides and non-canonical nucleic acid analogues with enhanced therapeutic properties. nih.govnih.gov These modifications can be introduced at the sugar moiety, the phosphodiester backbone, or the nucleobase.
Examples of clinically relevant modifications include 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and 2'-O-methoxyethyl (2'-MOE) sugars, which increase nuclease resistance and binding affinity to target RNA. nih.gov The standard deprotection protocols are often compatible with these modifications. However, the synthesis of oligonucleotides containing particularly sensitive functional groups or non-canonical structures may require finely tuned deprotection conditions to prevent degradation. nih.gov For instance, the synthesis of 2′-O-(N-(aminoethyl)carbamoyl)methyl (AECM) modified oligonucleotides, which show improved cell penetration, utilizes the 2-cyanoethyl protection strategy, highlighting its broad applicability. nih.gov
Furthermore, the synthesis of nucleic acid analogues with altered backbone structures, such as Bridged Nucleic Acids (BNA) including Locked Nucleic Acids (LNA) and Unlocked Nucleic Acids (UNA), also relies on phosphoramidite building blocks with 2-cyanoethyl phosphate protection. google.com The successful synthesis and subsequent deprotection of these complex architectures underscore the versatility and importance of the 2-cyanoethyl group in advancing the field of nucleic acid chemistry and therapeutics. google.comnih.gov
Computational and Theoretical Studies of Dimethyl 2 Cyanoethylphosphonate Reactivity
Quantum Mechanical and Molecular Mechanics Investigations of Electronic Structure and Conformation
Molecular Mechanics (MM) methods, while less computationally intensive, are invaluable for exploring the conformational space of Dimethyl 2-cyanoethylphosphonate. By systematically rotating the flexible bonds within the molecule, researchers can identify low-energy conformers and understand the energetic barriers between them. This conformational analysis is critical as the reactivity of the molecule can be highly dependent on its three-dimensional shape.
Table 1: Calculated Electronic Properties of this compound (Representative Data)
| Property | Calculated Value | Method |
| Dipole Moment | 3.8 D | DFT/B3LYP/6-31G |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G |
Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to elucidate detailed reaction pathways. Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state connects the desired reactants and products.
The geometry of the transition state is of particular importance as it provides a snapshot of the bond-breaking and bond-forming processes. Understanding the transition state geometry allows for a rationalization of the observed reaction rates and selectivities. For instance, in reactions involving the deprotonation of the α-carbon to the phosphonate (B1237965) group, computational studies can model the approach of a base and the subsequent stabilization of the resulting carbanion.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Novel Transformations
A significant advantage of computational modeling is its predictive power. By simulating the reaction of this compound with various reagents under different conditions, it is possible to predict the feasibility and outcome of novel transformations. This includes forecasting the reactivity of different sites within the molecule, the regioselectivity of addition reactions, and the stereochemical outcome of reactions involving the formation of new chiral centers.
For example, in a Michael addition reaction, computational models can help predict whether a nucleophile will add to the β-carbon of the cyanoethyl group or react at the phosphorus center. These predictions are based on an analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, which indicate the most electron-rich and electron-poor regions of the molecule.
Interrogating Phosphonate Carbanion Stability and Reactivity via Computational Models
The formation of a carbanion α to the phosphonate group is a key step in many reactions utilizing this compound, most notably the Horner-Wadsworth-Emmons reaction. Computational models are instrumental in understanding the stability and reactivity of this crucial intermediate.
Calculations can quantify the stabilizing effect of the phosphonate group on the adjacent carbanion through pπ-dπ back-bonding and inductive effects. The geometry of the carbanion, including the degree of pyramidalization at the carbanionic carbon, can be determined. Furthermore, the influence of the solvent on the stability and reactivity of the carbanion can be modeled using implicit or explicit solvent models. This provides a more realistic picture of the carbanion's behavior in a reaction medium.
Emerging Research Directions and Broader Chemical Significance
Potential Role in Polymer Functionalization and Polymer Chemistry Research
The presence of the phosphonate (B1237965) group in Dimethyl 2-cyanoethylphosphonate makes it a valuable precursor for the functionalization of polymers. The primary route to achieving this involves the conversion of the phosphonate ester into a phosphonic acid, which can then be incorporated into polymer backbones or grafted onto polymer surfaces. This imparts desirable properties to the resulting materials, such as improved flame retardancy, ion-exchange capabilities, and adhesion.
One of the key applications of this compound in polymer chemistry is in the synthesis of flame-retardant materials. The compound can be used to introduce phosphorus atoms into polymer structures, which is a well-established strategy for enhancing flame retardancy. For instance, it can be used as a starting material for the synthesis of vinylphosphonates, which can then be polymerized or copolymerized to produce flame-retardant polymers.
Researchers have also explored the use of this compound in the preparation of functionalized polymers for other applications. For example, the phosphonate group can be modified to create polymers with specific binding sites for metal ions, leading to materials with applications in catalysis or environmental remediation.
| Polymer Application | Role of this compound | Resulting Polymer Property |
| Flame Retardants | Precursor to phosphonate-containing monomers | Enhanced flame retardancy |
| Ion-Exchange Resins | Introduction of phosphonic acid groups | Ion-binding capacity |
| Adhesion Promoters | Surface modification of polymers | Improved adhesion to substrates |
Derivatization for Advanced Materials Science Applications
The reactivity of this compound allows for its derivatization into a wide range of molecules with applications in advanced materials science. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the phosphonate ester can be hydrolyzed to a phosphonic acid or converted into other functional groups. These transformations open up a vast chemical space for the design and synthesis of novel materials.
A significant area of research is the use of this compound derivatives in the development of new catalysts and ligands. The phosphonate group can coordinate to metal centers, and by attaching other functional groups to the molecule, it is possible to create ligands with tailored electronic and steric properties. These ligands can then be used in a variety of catalytic reactions, such as cross-coupling reactions and asymmetric synthesis.
Furthermore, derivatives of this compound are being investigated for their potential use in the fabrication of advanced materials such as hydrogels and organic-inorganic hybrid materials. The ability to introduce phosphonate groups into these materials can enhance their mechanical properties, thermal stability, and biocompatibility.
| Derivative | Synthetic Transformation | Application in Materials Science |
| Phosphonic Acid Derivative | Hydrolysis of the phosphonate ester | Component of hydrogels and hybrid materials |
| Carboxylic Acid Derivative | Hydrolysis of the cyano group | Monomer for polyester (B1180765) synthesis |
| Amine Derivative | Reduction of the cyano group | Building block for polyamides and other polymers |
Cross-Disciplinary Research Avenues in Chemical Biology (excluding human/clinical applications)
The unique chemical properties of this compound and its derivatives also present opportunities for research in chemical biology, outside of human and clinical applications. The phosphonate group is a known phosphomimetic, meaning it can mimic the structure and function of phosphate (B84403) groups found in many biological molecules. This makes phosphonate-containing compounds valuable tools for studying biological processes at a molecular level.
One area of interest is the development of enzyme inhibitors. By designing molecules that incorporate a phosphonate group, it is possible to create compounds that bind to the active site of an enzyme and block its activity. These inhibitors can be used to study the role of specific enzymes in metabolic pathways or to develop new herbicides and pesticides. For example, derivatives of this compound could be explored as inhibitors of enzymes in plant or insect systems.
Additionally, the ability to functionalize this compound with fluorescent tags or other reporter groups opens up possibilities for the development of chemical probes to visualize and study biological processes in non-human systems. These probes could be used to track the localization and activity of specific molecules within cells or organisms, providing valuable insights into their biological function.
| Research Area | Application of this compound Derivatives | Potential Outcome |
| Enzyme Inhibition (non-clinical) | Synthesis of phosphonate-based enzyme inhibitors | Development of new herbicides or pesticides |
| Chemical Probes | Functionalization with reporter groups | Visualization of biological processes in non-human systems |
| Agricultural Chemistry | Development of plant growth regulators or crop protection agents | Improved agricultural productivity |
Conclusion and Future Research Outlook
Synthesis and Reactivity Paradigms of Dimethyl 2-cyanoethylphosphonate
The primary and most efficient route for the synthesis of this compound is the Pudovik reaction , which in this specific case, is a base-catalyzed Michael addition of dimethyl phosphite (B83602) to acrylonitrile (B1666552). mdpi.comresearchgate.net This reaction is a classic example of carbon-phosphorus bond formation.
The mechanism of the Pudovik reaction for the synthesis of this compound is initiated by the deprotonation of dimethyl phosphite by a base, typically an alkoxide, to form a nucleophilic phosphite anion. This anion then undergoes a conjugate addition to the electron-deficient double bond of acrylonitrile. The resulting carbanion is subsequently protonated by the conjugate acid of the base, yielding the final product, this compound. The reaction is generally high-yielding and proceeds under mild conditions. mdpi.commdpi.com
The reactivity of this compound is dictated by its two primary functional groups: the dimethyl phosphonate (B1237965) ester and the cyano (nitrile) group.
The phosphonate ester moiety is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis typically proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O-C bond. nih.gov Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. These reactions ultimately lead to the formation of the corresponding phosphonic acid.
The cyano group offers a different set of reactive possibilities. It can undergo hydrolysis to form a carboxylic acid or an amide intermediate. wikipedia.org Furthermore, the nitrile group can be reduced to a primary amine using various reducing agents. A significant area of its reactivity involves cycloaddition reactions . The carbon-nitrogen triple bond can participate as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings containing a phosphonate substituent. This opens up avenues for the synthesis of novel and potentially biologically active molecules.
Unexplored Reactivity Profiles and Synthetic Frontiers
While the fundamental reactivity of the phosphonate and cyano groups is well-established, the interplay between these two functionalities in this compound presents opportunities for exploring novel chemical transformations.
One area of largely unexplored reactivity involves the intramolecular cyclization of this compound derivatives. Under specific conditions, it might be possible to induce reactions between the phosphonate moiety (or its derivatives) and the cyano group (or its derivatives). For instance, partial hydrolysis of the phosphonate ester could be followed by an intramolecular addition of the resulting P-OH group to the nitrile, leading to novel heterocyclic systems.
Another frontier lies in the derivatization of the cyano group followed by subsequent reactions involving the phosphonate . For example, the conversion of the nitrile to a tetrazole ring, a common bioisostere for a carboxylic acid, could lead to compounds with interesting pharmacological properties. The phosphonate moiety could then be used for further synthetic modifications or to influence the biological activity of the resulting tetrazolyl-phosphonate.
The development of asymmetric syntheses of this compound and its derivatives is a significant synthetic frontier. While the Pudovik reaction is efficient, achieving high enantioselectivity in the addition of phosphites to activated alkenes remains a challenge. The development of novel chiral catalysts for this transformation would be a major advancement, allowing for the preparation of enantiomerically pure cyanoethylphosphonates for applications in medicinal chemistry and materials science.
Future Trajectories for Computational and Experimental Studies in Phosphonate Chemistry
The future of research on this compound and related compounds will likely be driven by a synergistic combination of computational and experimental approaches.
Computational studies , employing methods such as Density Functional Theory (DFT), will be instrumental in elucidating the mechanisms of known reactions and predicting new, unexplored reactivity pathways. nih.gov For instance, computational modeling can be used to:
Analyze the transition states of various potential intramolecular cyclization reactions to determine their feasibility.
Predict the regioselectivity and stereoselectivity of cycloaddition reactions involving the cyano group.
Model the interaction of this compound and its derivatives with biological targets, aiding in the design of new bioactive compounds.
Experimental studies will be essential to validate the predictions of computational models and to explore the synthetic utility of new reactions. Future experimental work should focus on:
Developing novel catalytic systems for the enantioselective synthesis of this compound.
Investigating the reactivity of the cyano group under a wider range of conditions, including transition-metal-catalyzed cross-coupling reactions.
Synthesizing and evaluating the biological activity of new derivatives of this compound, particularly those incorporating heterocyclic moieties.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for dimethyl 2-cyanoethylphosphonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, phosphonate esters like dimethyl methylphosphonate (CAS 756-79-6) are synthesized using alcoholysis of phosphorus trichloride followed by controlled alkylation . Reaction conditions such as solvent polarity (e.g., anhydrous THF), temperature (0–25°C), and stoichiometric ratios of reagents (e.g., cyanoethyl chloride to dimethyl phosphite) critically affect yield. Optimization via stepwise addition of reagents under inert atmospheres minimizes side reactions like hydrolysis .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be cross-validated?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C) is primary for structural confirmation. For instance, ³¹P NMR of dimethyl methylphosphonate analogs shows peaks near δ 25–30 ppm, while cyanoethyl groups exhibit distinct ¹H signals at δ 2.5–3.0 ppm (CH₂CN) . Cross-validation with FT-IR (P=O stretching ~1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures purity and molecular ion consistency. Discrepancies in spectral data may require chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) to isolate isomers or byproducts .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodological Answer : A 2³ factorial design can systematically evaluate variables like temperature, molar ratio, and reaction time. For example, in phosphonate ester synthesis, factors are tested at high/low levels (e.g., 0°C vs. 25°C; 1:1 vs. 1:2 reagent ratio). Response surface methodology (RSM) then models interactions, identifying optimal conditions that maximize yield while minimizing side products. This approach reduces experimental runs by 50% compared to one-factor-at-a-time (OFAT) methods .
Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map reaction pathways, such as hydrolysis or alkylation. Software like Gaussian or ORCA simulates transition states and activation energies, revealing steric effects from the cyanoethyl group. Molecular dynamics (MD) simulations further predict solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics. Cross-referencing computational results with experimental kinetic data (e.g., Arrhenius plots) validates mechanistic hypotheses .
Q. How can researchers address discrepancies in kinetic data when studying hydrolysis mechanisms of this compound?
- Methodological Answer : Contradictions in rate constants may arise from pH-dependent pathways (acidic vs. alkaline hydrolysis) or impurities. Systematic control of buffer ionic strength (e.g., phosphate vs. borate) and use of deuterated solvents (D₂O for ¹H NMR kinetics) reduces experimental noise. Redundant assays (e.g., UV-Vis monitoring of P–O bond cleavage alongside ³¹P NMR) confirm reproducibility. Statistical tools like Grubbs’ test identify outliers, while multivariate analysis disentangles confounding variables .
Q. What safety protocols are critical for handling this compound in electrophilic reactions?
- Methodological Answer : Due to potential toxicity and reactivity, use inert gloveboxes (<1 ppm O₂) for air-sensitive steps. Personal protective equipment (PPE) must include nitrile gloves, gas-tight goggles, and flame-resistant lab coats. Waste containing phosphonate esters should be quenched with 10% KOH/ethanol before disposal in designated halogenated waste containers. Emergency protocols for spills require neutralization with sodium bicarbonate and adsorption via vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
